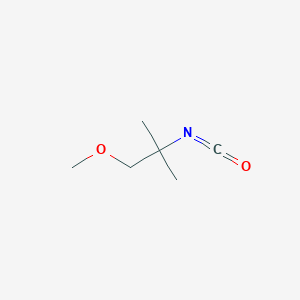

2-Isocyanato-1-methoxy-2-methylpropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Isocyanato-1-methoxy-2-methylpropane” is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 . It is also known by its IUPAC name "1-isocyanato-3-methoxy-2-methylpropane" .

Molecular Structure Analysis

The InChI code for “2-Isocyanato-1-methoxy-2-methylpropane” is1S/C6H11NO2/c1-6(4-9-2)3-7-5-8/h6H,3-4H2,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Aplicaciones Científicas De Investigación

Synthesis of Urea-Functionalized Frameworks

2-Isocyanato-1-methoxy-2-methylpropane: is utilized in the post-synthetic modification of metal-organic frameworks (MOFs). By reacting with the amine groups on the MOF structure, it forms urea linkages, which can enhance the framework’s stability and introduce specific functionalities for gas storage or catalysis applications .

Preparation of Graphene Oxide Nanoplatelets

In materials science, this compound is used to treat graphite oxides to produce isocyanate-treated graphene oxides (iGOs). These iGOs can be exfoliated in polar aprotic solvents to obtain graphene oxide nanoplatelets, which have potential applications in electronics and nanocomposites .

Organic Synthesis Building Blocks

As a versatile reagent in organic chemistry, 2-Isocyanato-1-methoxy-2-methylpropane serves as a building block for the synthesis of a variety of organic compounds. It is particularly useful in the formation of carbamates and ureas, which are valuable intermediates in pharmaceutical and agrochemical industries .

Cycladdition Reactions

This isocyanate is involved in [2+2] cycloaddition reactions with phosphagermaallenes to yield 1-oxa-2-germacyclobutanes. These reactions are significant in the study of novel organometallic compounds and their potential catalytic properties .

Formation of Molybdenum Oxo-imido Complexes

In coordination chemistry, 2-Isocyanato-1-methoxy-2-methylpropane reacts with molybdenum dioxo bis(aryloxide) complexes to form novel 16-electron molybdenum oxo-imido bis(aryloxide) complexes. These complexes are studied for their reactivity and potential applications in oxidation reactions .

Generation of Dinuclear Alumoxanes

The compound reacts with aluminum dihydride in the presence of trace amounts of water to yield terminal hydroxide-containing dinuclear alumoxanes. These alumoxanes are of interest in polymerization catalysis for the production of polyolefins .

Propiedades

IUPAC Name |

2-isocyanato-1-methoxy-2-methylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(2,4-9-3)7-5-8/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHWFEFAJBETMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[(4-Methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2872131.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2872135.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)

![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(3-fluorophenyl)chromene-3-carboxamide](/img/structure/B2872146.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2872151.png)